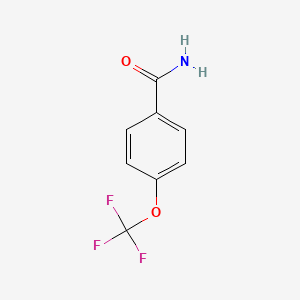

4-(Trifluoromethoxy)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXWLCRJFBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073187 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-71-3 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 456-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethoxy)benzamide basic properties

An In-Depth Technical Guide to the Basic Properties of 4-(Trifluoromethoxy)benzamide

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and its ability to enhance the metabolic stability and membrane permeability of bioactive molecules.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of this compound. This compound is not merely a chemical entity but a versatile building block, the understanding of which is crucial for its effective application in novel synthesis and discovery programs. We will dissect its core properties, from fundamental physicochemical characteristics to its synthesis, reactivity, and role as a pivotal scaffold in the development of next-generation therapeutics.

Section 1: Compound Identification and Molecular Structure

This compound is a derivative of benzamide where a trifluoromethoxy group is substituted at the para-position of the benzene ring. This substitution profoundly influences the molecule's overall properties. The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, yet it is also highly lipophilic, a combination of properties that is particularly valuable in drug design.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 456-71-3 | [2][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [2][3] |

| Molecular Weight | 205.13 g/mol | [2][4] |

| IUPAC Name | This compound |

| Synonyms | p-(Trifluoromethoxy)benzamide |[4] |

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes a representative laboratory-scale synthesis. The choice of a coupling agent in the direct amidation of the carboxylic acid (e.g., HOBt, DIPEA as seen in derivative synthesis)[5] presents an alternative to the acyl chloride method, often preferred for its milder conditions in complex molecule synthesis.

-

Acyl Chloride Formation:

-

To a stirred solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure to yield the crude 4-(trifluoromethoxy)benzoyl chloride, which is often used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (2.0-3.0 eq.) dropwise. A white precipitate will form immediately.

-

Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a minimal amount of a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities.

-

Dry the resulting white solid under vacuum to yield this compound. Purity can be assessed by melting point and NMR spectroscopy.

-

Section 4: Spectroscopic Characterization

Structural verification and purity assessment are critical. While specific experimental spectra are lot-dependent, the expected spectroscopic features for this compound are predictable and serve as a reliable reference for characterization.

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB' system) | Two doublets, ~δ 7.8-8.0 ppm and ~δ 7.3-7.5 ppm | Para-substituted benzene ring. Protons ortho to the electron-withdrawing amide are downfield. |

| Amide Protons (-NH₂) | Broad singlet, ~δ 7.5-8.5 ppm | Exchangeable protons, signal can be broad and its position is concentration/solvent dependent. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~δ 165-170 ppm | Typical chemical shift for an amide carbonyl. |

| C-OCF₃ | ~δ 150-155 ppm | Aromatic carbon attached to the electron-withdrawing OCF₃ group. | |

| Trifluoromethyl Carbon (-CF₃) | Quartet, ~δ 120-125 ppm (J ≈ 257 Hz) | Carbon is split by three attached fluorine atoms (¹JCF coupling). | |

| Aromatic Carbons | ~δ 120-135 ppm | Multiple signals corresponding to the other aromatic carbons. | |

| ¹⁹F NMR | Trifluoromethoxy Group (-OCF₃) | Singlet, ~δ -58 to -60 ppm | The three fluorine atoms are equivalent and show a single resonance. |

| IR | N-H Stretch | Two bands, ~3100-3400 cm⁻¹ | Symmetric and asymmetric stretching of the primary amide N-H bonds. |

| C=O Stretch (Amide I) | Strong, sharp band, ~1650-1680 cm⁻¹ | Characteristic carbonyl absorption for an amide. |

| | C-F Stretch | Strong bands, ~1100-1300 cm⁻¹ | Characteristic of C-F bonds in the trifluoromethoxy group. |

Section 5: Applications in Research and Drug Development

The this compound moiety is a privileged scaffold in medicinal chemistry. The -OCF₃ group acts as a lipophilic bioisostere for groups like methoxy or chloro, but with superior metabolic stability and a distinct electronic profile that can modulate pKa and target binding.

Derivatives built upon this core have shown significant potential in various therapeutic areas:

-

Anticancer Activity: Novel scaffolds incorporating N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide have been synthesized and evaluated for their cytotoxic effects against human lung cancer cell lines. [5]Furthermore, a related sulfonamide derivative has been investigated as a potent agent against liver and pancreatic carcinogenesis. [6]* Antibacterial Agents: The same class of pyrazine-based derivatives of this compound has demonstrated remarkable activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli. [5]

Caption: Role of the core scaffold in drug discovery.

Section 6: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful and an irritant. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 4: GHS Hazard and Safety Information

| Category | Information | Reference |

|---|---|---|

| Signal Word | Warning | [3] |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed. | [3] |

| H315: Causes skin irritation. | [3] | |

| H319: Causes serious eye irritation. | [3] | |

| H335: May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261: Avoid breathing dust. | [3] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | [3] |

| | P501: Dispose of contents/container to an approved waste disposal plant. | [3]|

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a chemical compound of significant interest due to the unique and advantageous properties imparted by its trifluoromethoxy group. Its well-defined physicochemical properties, straightforward synthesis, and stability make it an accessible and reliable building block for synthetic chemists. More importantly, its proven utility as a core scaffold in the development of potent anticancer and antibacterial agents underscores its value to the drug discovery and development community. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate this versatile molecule into their research endeavors.

References

-

4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3) - Cheméo. Cheméo. Available from: [Link]

-

4-(Trifluoromethoxy)benzimidamide | C8H7F3N2O | CID 4071422 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Material Safety Data Sheet - p-Toluamide, α,α,α-trifluoro-. ScienceLab.com. Available from: [Link]

-

4-(Trifluoromethyl)benzamidoxime | C8H7F3N2O | CID 609329 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. Organic Syntheses. Available from: [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

-

Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

-

4-(Trifluoromethyl)benzamide - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

4-(Trifluoromethyl)benzamide - Cheméo. Cheméo. Available from: [Link]

-

4-(Trifluoromethyl)benzamide - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Royal Society of Chemistry. Available from: [Link]

-

Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Cheméo. Cheméo. Available from: [Link]

-

4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery | Journal of the American Chemical Society. American Chemical Society. Available from: [Link]

-

A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 6. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Trifluoromethoxy Group as a Tool of Bioisosteric Replacement

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzamide: Structure, Synthesis, and Analysis

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a uniquely powerful bioisostere for moieties such as the methoxy or isopropyl group. Its strong electron-withdrawing nature, combined with significant lipophilicity, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity[1]. This compound is a fundamental building block that provides a scaffold for introducing this influential group into a diverse range of target molecules. This guide offers an in-depth exploration of its chemical structure, a robust protocol for its synthesis, and a comprehensive framework for its analytical characterization, designed for researchers and development professionals who require both theoretical understanding and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound is a simple yet elegant molecule, comprising a benzene ring substituted at the para (1,4) positions with a carboxamide group (-CONH₂) and a trifluoromethoxy group (-OCF₃). This substitution pattern dictates its chemical reactivity and physical properties.

The amide functionality provides a site for hydrogen bonding, acting as both a donor (N-H) and acceptor (C=O), which influences its solubility and crystal packing. The trifluoromethoxy group is a strong electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic substitution and influences the chemical shifts observed in NMR spectroscopy.

| Property | Value | Source(s) |

| CAS Number | 456-71-3 | [2] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid/powder | General Supplier Data |

| Purity | Typically ≥97% | General Supplier Data |

Synthesis Pathway and Experimental Protocol

The most direct and industrially scalable synthesis of this compound originates from its corresponding carboxylic acid, 4-(trifluoromethoxy)benzoic acid. The synthesis is a two-step process: conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation. This pathway is favored due to the high reactivity of the acyl chloride intermediate, which ensures a high-yield conversion to the primary amide upon reaction with an ammonia source.

Caption: Synthesis workflow for this compound.

Protocol: Two-Step Synthesis from 4-(Trifluoromethoxy)benzoic Acid

This protocol is adapted from standard methodologies for acyl chloride formation and subsequent amidation, such as the procedure for the analogous 4-(trifluoromethyl)benzoyl chloride[3].

Part A: Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride

-

System Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 4-(trifluoromethoxy)benzoic acid (10.0 g, 48.5 mmol).

-

Solvent and Catalyst Addition: Add dichloromethane (DCM, 100 mL) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

-

Reagent Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add thionyl chloride (SOCl₂, 5.3 mL, 72.8 mmol, 1.5 eq.) dropwise over 15 minutes.

-

Expert Insight: The use of a catalyst like DMF is crucial as it forms the Vilsmeier reagent in situ, which is the active species that accelerates the conversion to the acyl chloride. Oxalyl chloride can be used as an alternative to thionyl chloride for a cleaner reaction with gaseous byproducts[3].

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(trifluoromethoxy)benzoyl chloride[4] is typically a liquid or low-melting solid and can be used in the next step without further purification.

Part B: Synthesis of this compound

-

System Setup: In a separate 500 mL flask, prepare a concentrated solution of ammonium hydroxide (e.g., 28-30% NH₃ in H₂O, ~100 mL). Cool this solution to 0°C in an ice bath with vigorous stirring.

-

Reagent Addition: Dissolve the crude 4-(trifluoromethoxy)benzoyl chloride from Part A in an aprotic solvent like tetrahydrofuran (THF, 50 mL). Add this solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate will form immediately.

-

Expert Insight: This is a Schotten-Baumann type reaction. Adding the acyl chloride to the amine solution (in excess) minimizes the formation of the secondary amide byproduct. The low temperature controls the exothermicity of the reaction.

-

-

Reaction and Isolation: Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Workup: Collect the white precipitate by vacuum filtration. Wash the solid extensively with cold deionized water (3 x 50 mL) to remove ammonium salts, followed by a small amount of cold diethyl ether to aid in drying.

-

Purification: Dry the solid under vacuum. The product is often of high purity (>95%). For higher purity, recrystallization from an ethanol/water mixture can be performed.

Structural and Purity Analysis

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the rigorous assessment of purity. Each technique provides complementary information, creating a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the dried this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Expert Insight: DMSO-d₆ is often preferred for amides as it can slow the exchange of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.

-

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H; 39.52 ppm for ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0 ppm) is typically used for referencing[5].

Expected Spectral Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ¹H | ~ 7.9 - 8.1 | Doublet | 2H | Ar-H (ortho to -CONH₂) | Deshielded by the adjacent electron-withdrawing amide group. |

| ¹H | ~ 7.3 - 7.5 | Doublet | 2H | Ar-H (ortho to -OCF₃) | Less deshielded than the other aromatic protons. |

| ¹H | ~ 7.5 & 7.9 (broad) | Singlet (broad) | 2H | -CONH₂ | Amide protons; chemical shift is concentration and solvent-dependent. |

| ¹³C | ~ 167 - 169 | Singlet | - | C =O | Typical chemical shift for a primary amide carbonyl carbon. |

| ¹³C | ~ 152 - 154 | Quartet (small J) | - | C -OCF₃ | Quaternary carbon attached to the highly electronegative -OCF₃ group. |

| ¹³C | ~ 130 - 132 | Singlet | - | C -CONH₂ | Quaternary carbon attached to the amide group. |

| ¹³C | ~ 129 - 131 | Singlet | - | Ar-C H | Aromatic methine carbons ortho to the amide. |

| ¹³C | ~ 120 - 122 | Singlet | - | Ar-C H | Aromatic methine carbons ortho to the -OCF₃ group. |

| ¹³C | ~ 120.5 | Quartet (¹JCF ≈ 257 Hz) | - | -OC F₃ | Carbon of the trifluoromethoxy group, split into a quartet by the three fluorine atoms. |

| ¹⁹F | ~ -58 to -60 | Singlet | - | -OCF₃ | Typical range for an aromatic trifluoromethoxy group[6]. The singlet indicates magnetic equivalence of the three fluorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Place a small amount of the solid sample onto the crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3350 & 3170 (approx.) | N-H Symmetric & Asymmetric Stretch | Primary Amide (-NH₂) | The two distinct peaks are characteristic of a primary amide. |

| 1660 (approx.) | C=O Stretch (Amide I band) | Carbonyl | Strong, sharp absorbance typical for an amide carbonyl. |

| 1620 (approx.) | N-H Bend (Amide II band) | Primary Amide (-NH₂) | Bending vibration coupled with C-N stretching. |

| 1250 - 1150 | C-F Stretch & C-O Stretch | Trifluoromethoxy (-OCF₃) | Very strong, broad absorbances characteristic of the C-F and C-O bonds in the -OCF₃ group. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation pattern.

Protocol: Electron Ionization (EI)-MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 205 , corresponding to the molecular weight of the compound.

-

Key Fragments: The fragmentation of benzamides is well-understood[7]. The primary cleavage occurs alpha to the carbonyl group.

-

m/z = 189: [M - NH₂]⁺. Loss of the amino radical (·NH₂).

-

m/z = 161: [M - CONH₂]⁺. Loss of the carboxamide radical (·CONH₂), resulting in the 4-(trifluoromethoxy)phenyl cation.

-

m/z = 133: [C₇H₄O₂]⁺. Benzoyl cation fragment [C₆H₄CO]⁺ after loss of ·OCF₃ radical. This is a common fragmentation pathway for benzoyl compounds[8][9].

-

m/z = 105: [C₇H₄O]⁺. Phenyl cation fragment [C₆H₄]⁺ after loss of CO from the m/z 133 fragment.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the synthesized compound. A reverse-phase method is ideal for a molecule of this polarity.

Caption: General workflow for RP-HPLC purity analysis.

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol is based on established methods for benzamide derivatives[10][11][12].

-

System and Mobile Phase Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Expert Insight: The acidic modifier (formic acid) ensures the amide is in a consistent protonation state and sharpens the peak shape by suppressing interactions with residual silanol groups on the silica support[10].

-

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Instrument Method:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 30% B

-

2-17 min: 30% to 90% B (linear gradient)

-

17-20 min: 90% B (hold)

-

20-21 min: 90% to 30% B (return to initial)

-

21-25 min: 30% B (re-equilibration)

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. A pure sample should exhibit a single major peak with a stable retention time.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate in medicinal chemistry. The benzamide scaffold itself is a privileged structure found in numerous pharmaceuticals[13]. The addition of the trifluoromethoxy group provides a powerful lever for optimizing drug candidates.

-

Anticancer and Antimicrobial Agents: Recent research has demonstrated the synthesis of novel derivatives of this compound that exhibit significant antimicrobial and anticancer activities. These studies leverage the core structure as a scaffold for building more complex molecules with enhanced biological potency[14].

-

Chemotherapeutic Agents: The trifluoromethoxy phenyl motif is being actively investigated in the development of new chemotherapeutic agents. For example, a benzenesulfonamide derivative containing this moiety has shown promise against liver and pancreatic carcinogenesis in preclinical studies[15].

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and metabolic stability of pesticides and herbicides, making this compound and its precursors valuable in agrochemical research[16].

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Identification: Based on typical safety data sheets, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

References

-

SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]

-

Berger, K., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113–135. Retrieved January 11, 2026, from [Link]

-

Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021). Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. Retrieved January 11, 2026, from [Link]

- Supporting Information for a research article. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from a general supporting information file detailing NMR data for various trifluoromethyl compounds.

-

Jakka, K., et al. (2025). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. Retrieved January 11, 2026, from [Link]

- Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry.

-

NIST. (n.d.). 4-(Trifluoromethyl)benzamide Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Wang, M., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088. Retrieved January 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved January 11, 2026, from [Link]

-

Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1759. Retrieved January 11, 2026, from [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved January 11, 2026, from [Link]

-

Thapa, R., & Razunguzwa, T. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Retrieved January 11, 2026, from [Link]

-

El-Sayed, M., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Medicinal Chemistry, 21(7), 692-706. Retrieved January 11, 2026, from [Link]

-

Kim, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7248–7256. Retrieved January 11, 2026, from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 4a. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025). REVERSE PHASE HPLC AND DERIVATIVE SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF FENBENDAZOLE AND NICLOSAMIDE IN PHARMACEUTICAL DOSAGE FORM. Retrieved January 11, 2026, from [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved January 11, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 15. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzamide (CAS No. 456-71-3) for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-(Trifluoromethoxy)benzamide. We will delve into the core physicochemical properties, validated synthesis and characterization protocols, and the strategic applications of this compound, underpinned by the unique and powerful influence of the trifluoromethoxy moiety.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In modern drug design, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] The trifluoromethoxy (-OCF3) group, a key feature of this compound, is a powerful tool in this endeavor. It is prized for its ability to significantly increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.[2] Furthermore, the high strength of the C-F bonds imparts exceptional metabolic stability, protecting drug candidates from enzymatic degradation and potentially extending their in-vivo half-life.[2] Unlike the strongly inductive trifluoromethyl (-CF3) group, the -OCF3 group presents a more complex electronic profile, combining inductive withdrawal with a capacity for resonance, making it a versatile substituent for fine-tuning molecular properties.[2][3]

Section 1: Core Physicochemical and Structural Properties

This compound is a crystalline solid that serves as a crucial building block in organic synthesis. A precise understanding of its properties is the foundation for its effective application.

| Property | Value | Source |

| CAS Number | 456-71-3 | [4] |

| Molecular Formula | C₈H₆F₃NO₂ | [4] |

| Molecular Weight | 205.13 g/mol | [4] |

| Boiling Point | 247.2 °C at 760 mmHg | [5] |

| Melting Point | 155-156 °C | [5] |

| Density | 1.381 g/cm³ | [5] |

| Flash Point | 103.3 °C | [5] |

| LogP (Octanol/Water) | 2.384 | [5] |

Section 2: Synthesis and Purification Workflow

The reliable synthesis of this compound is critical for its use in research and development. The most common and direct route involves the amidation of a 4-(trifluoromethoxy)benzoyl precursor.

Synthesis Workflow Overview

Figure 1: General Synthesis Pathway for this compound.

Detailed Laboratory Protocol: Amidation of 4-(Trifluoromethoxy)benzoyl Chloride

This protocol describes the final, most direct step for producing the target compound from its commercially available activated precursor.

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.

-

Charge the flask with 100 mL of concentrated ammonium hydroxide (28-30%). Begin stirring.

Step 2: Addition of Acyl Chloride

-

Dissolve 4-(trifluoromethoxy)benzoyl chloride (e.g., 22.6 g, 0.1 mol) in 50 mL of a suitable anhydrous solvent like dichloromethane or THF.

-

Add this solution dropwise to the stirred ammonium hydroxide via the dropping funnel over a period of 30-45 minutes.

-

Causality Insight: A slow, controlled addition is crucial. The reaction is highly exothermic; rapid addition can lead to uncontrolled temperature increase, promoting hydrolysis of the acyl chloride back to the carboxylic acid and formation of other side products. Maintaining a low temperature maximizes the yield of the desired amide.

-

Step 3: Reaction and Precipitation

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

-

A white precipitate of this compound will form during the reaction.

Step 4: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted ammonia and ammonium chloride salts.

-

Wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Dry the product under vacuum at 50-60 °C to a constant weight.

-

Trustworthiness Check: The purity of the product can be initially assessed by its melting point (155-156 °C). For higher purity, recrystallization from an ethanol/water mixture is recommended.

-

Section 3: Analytical Characterization - A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. The following analytical methods provide a self-validating system to ensure the material meets required specifications.

Expected Analytical Data

| Technique | Expected Results | Interpretation |

| ¹H NMR | Aromatic protons (AA'BB' system): Two doublets between δ 7.5-8.0 ppm. Amide protons (NH₂): A broad singlet between δ 7.0-8.0 ppm (exchangeable with D₂O). | Confirms the presence and substitution pattern of the aromatic ring and the primary amide group. |

| ¹³C NMR | Aromatic carbons: Signals between δ 120-150 ppm. Carbonyl carbon (C=O): Signal around δ 165-170 ppm. Trifluoromethoxy carbon (-OCF₃): A quartet due to C-F coupling. | Verifies the carbon skeleton and the presence of key functional groups. |

| ¹⁹F NMR | A single sharp signal characteristic for the -OCF₃ group. | Directly confirms the presence of the trifluoromethoxy moiety. |

| FT-IR (ATR) | N-H stretch (amide): Two bands around 3400-3200 cm⁻¹. C=O stretch (amide I): Strong band around 1660 cm⁻¹. N-H bend (amide II): Band around 1620 cm⁻¹. C-O-C stretch & C-F stretches: Strong, complex bands in the 1300-1000 cm⁻¹ region. | Provides definitive evidence of the primary amide and trifluoromethoxy functional groups. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 205. Key Fragments: Peaks corresponding to the loss of -NH₂ (m/z=189) and the 4-(trifluoromethoxy)benzoyl cation (m/z=189). | Confirms the molecular weight and provides structural information through fragmentation patterns. |

Section 4: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a highly valuable scaffold or building block. Its utility stems directly from the properties conferred by the trifluoromethoxy group.

Drug Discovery and Development Workflow

Figure 2: Integration of this compound in a Drug Discovery Workflow.

Case Study: A Versatile Precursor

While specific drugs containing the intact this compound structure are not prominent, its precursor, 4-(trifluoromethoxy)aniline, is a building block for numerous advanced pharmaceutical intermediates.[6] For example, it is used in the synthesis of kinase inhibitors and other targeted therapies where metabolic stability and cell penetration are critical. The benzamide itself can be used in fragment-based screening or derivatized to explore structure-activity relationships (SAR). For instance, the amide nitrogen can be alkylated or used as a handle to build more complex molecules, all while retaining the beneficial properties of the 4-(trifluoromethoxy)phenyl core.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a dust mask (N95) if generating dust. |

| Handling | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product.[7][8] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[6][7] |

| First Aid (IF ON SKIN) | Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[7] |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7] |

Conclusion

This compound, CAS 456-71-3, is more than a simple chemical reagent; it is a strategic tool for molecular design in modern drug discovery. Its value is intrinsically linked to the trifluoromethoxy group, which offers a unique combination of metabolic stability, enhanced lipophilicity, and versatile electronic properties.[2][9] By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers and developers can effectively leverage this compound to build next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

-

D'Amico, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

D'Amico, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

Chemsky. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Chemsky.com.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

-

D'Amico, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

-

Guidechem. (n.d.). This compound Properties. Guidechem.com.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound. Thermo Fisher Scientific.

-

Ananstar. (n.d.). This compound. Ananstar.com.

-

Guidechem. (n.d.). 4-(Trifluoromethoxy)aniline Wiki. Guidechem.com.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound [chemdict.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance metabolic stability, improve membrane permeability, and alter electronic properties, thereby influencing biological activity. This guide provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzamide, a versatile building block and key intermediate in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document aims to synthesize foundational chemical knowledge with practical, field-proven insights to empower researchers in their drug discovery and development endeavors.

Compound Identification and Chemical Properties

Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount for regulatory compliance, patent filings, and scientific communication.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: p-(Trifluoromethoxy)benzamide

-

CAS Registry Number: 456-71-3[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and drug formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Melting Point | 155-156 °C | |

| Boiling Point | 247.2 °C at 760 mmHg | |

| Density | 1.381 g/cm³ | |

| LogP (Octanol/Water Partition Coefficient) | 2.384 | |

| PSA (Polar Surface Area) | 52.32 Ų |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the amidation of a suitable 4-(trifluoromethoxy)benzoyl precursor. The choice of synthetic route often depends on the scale of the reaction, available starting materials, and desired purity.

Recommended Synthetic Protocol: From 4-(Trifluoromethoxy)benzoyl Chloride

A common and efficient method for the preparation of primary amides is the reaction of an acyl chloride with ammonia. This reaction is generally high-yielding and proceeds under mild conditions.

Reaction Scheme:

Caption: Application of this compound as a scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for the compound, it is classified with the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed. [2]* Skin Corrosion/Irritation: Causes skin irritation. [2]* Serious Eye Damage/Eye Irritation: Causes serious eye irritation. [2]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique physicochemical properties, imparted by the trifluoromethoxy group, make it an attractive scaffold for medicinal chemists seeking to optimize the drug-like characteristics of their lead compounds. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

-

PubChem. 4-(Trifluoromethyl)benzamide. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

-

NIST Chemistry WebBook. 4-(Trifluoromethyl)benzamide. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

Sources

4-(Trifluoromethoxy)benzamide: A Scoping Review of Potential Mechanisms of Action and Therapeutic Applications

Abstract

4-(Trifluoromethoxy)benzamide is a fluorinated aromatic compound belonging to the benzamide class of molecules. While the specific mechanism of action for this particular chemical entity is not extensively documented in publicly available literature, the benzamide scaffold, particularly when functionalized with a trifluoromethoxy group, is a recurring motif in a diverse array of biologically active agents. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound by examining the established biological activities of structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the plausible therapeutic targets and signaling pathways that molecules incorporating the this compound core may modulate. This analysis is grounded in a survey of recent scientific literature and aims to stimulate further investigation into the therapeutic potential of this and related chemical structures.

Introduction: The Benzamide Scaffold and the Influence of Fluorination

The benzamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its versatility as a pharmacophore stems from its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. The trifluoromethoxy group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties of the aromatic ring.

While this compound itself is often cited as a synthetic building block, its core structure is present in more complex molecules that have demonstrated significant biological activity.[1] This guide will therefore focus on the known mechanisms of action of these more complex derivatives to infer the potential biological landscape of the parent compound.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological evaluation of various benzamide derivatives, several key therapeutic areas and mechanisms of action emerge as potentially relevant to this compound.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, with activity reported against various cancer cell lines.

-

Cytotoxicity in Lung Cancer: A study on novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds revealed that certain derivatives exhibit significant anticancer activity against the A549 lung cancer cell line.[2][3] The half-maximal inhibitory concentration (IC50) values for the most potent compounds were in the micromolar range.[2][3] Molecular docking studies from this research suggest that these compounds may exert their effects through intercalative interactions with target proteins.[2][3]

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Research on trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides has identified potent inhibitors of this pathway.[4] These compounds act as smoothened (SMO) antagonists, a key transmembrane protein in the Hh pathway. Given the structural similarities, it is plausible that derivatives of this compound could be designed to target this pathway.

-

Chemotherapeutic Potential in Liver and Pancreatic Cancer: A preclinical study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide, a more complex molecule containing the 4-(trifluoromethoxy)phenyl moiety, demonstrated potent chemotherapeutic effects in rat models of hepatocellular carcinoma and pancreatic cancer.[5] The mechanism of action in this context was associated with the mitigation of oxidative stress and a reduction in inflammatory markers such as TNF-α and IL-6.[5]

Antimicrobial Activity

The benzamide scaffold has also been explored for its antimicrobial properties.

-

Antibacterial Effects: The same study that identified anticancer activity in N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives also reported good antibacterial activity against pathogenic strains of Staphylococcus aureus and Escherichia coli.[2]

Agrochemical Applications

A significant body of research has focused on the use of benzamide derivatives as pesticides.

-

Insecticidal and Fungicidal Properties: Numerous studies have documented the synthesis and biological evaluation of benzamide derivatives for their insecticidal and fungicidal activities.[6][7][8][9][10] The mechanism of action in this context is often related to the disruption of vital biological processes in the target organisms.

Postulated Signaling Pathways and Molecular Interactions

The diverse biological activities of this compound derivatives suggest involvement in multiple signaling pathways.

A key pathway implicated is the Hedgehog signaling pathway , which is crucial in both embryonic development and cancer. Inhibition of this pathway by benzamide derivatives often occurs at the level of the Smoothened (SMO) receptor.

Caption: Postulated inhibition of the Hedgehog signaling pathway by this compound derivatives.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound or its novel derivatives, a systematic experimental approach is required.

In Vitro Target Identification and Validation

-

Broad Kinase Screening:

-

Objective: To identify potential protein kinase targets.

-

Method: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) can be used to screen the compound against a large number of kinases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Hits are identified as kinases with significant inhibition (e.g., >50%) compared to a control.

-

-

Cell-Based Pathway Analysis:

-

Objective: To identify signaling pathways modulated by the compound.

-

Method: Utilize reporter gene assays for key signaling pathways implicated in the literature (e.g., Hedgehog, Wnt, NF-κB). For example, a Gli-luciferase reporter assay can be used to specifically measure Hedgehog pathway activity.[4]

-

Procedure:

-

Transfect cells (e.g., HEK293T) with the appropriate reporter plasmid.

-

Treat cells with varying concentrations of the test compound.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value.

-

-

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative benzamide derivatives.

| Compound Class | Biological Activity | Model System | Potency (IC50/EC50) | Reference |

| N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | Anticancer | A549 Lung Cancer Cells | 17-19 µM | [2][3] |

| N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | Antibacterial | S. aureus, E. coli | Good Activity | [2] |

| Trifluoromethyl 4-(2-pyrimidinylamino)benzamide derivatives | Hedgehog Pathway Inhibition | Gli-luciferase Reporter Assay | 1.44 nM (most potent) | [4] |

| 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide | Chemotherapeutic | Rat model of HCC and Pancreatic Cancer | N/A | [5] |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be explicitly defined, the wealth of data on its structural analogues strongly suggests a high potential for biological activity. The recurring emergence of this scaffold in compounds targeting cancer, microbial infections, and agricultural pests highlights its value in medicinal and agrochemical research. Future investigations should focus on the synthesis and systematic biological evaluation of novel derivatives of this compound to elucidate its specific molecular targets and signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.

References

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). National Institutes of Health.

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). RSC Publishing.

- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). PubMed.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.).

- 4-(Trifluoromethyl)benzamide 1891-90-3 wiki. (n.d.). Guidechem.

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). National Institutes of Health.

- 4-(Trifluoromethoxy)benzimidamide | C8H7F3N2O | CID 4071422. (n.d.). PubChem.

- Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (2025). ResearchGate.

- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). National Institutes of Health.

- A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. (2025). PubMed.

- 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684. (n.d.). PubChem.

- This compound | CAS 456-71-3. (n.d.). SCBT.

- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI.

- Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). National Institutes of Health.

- 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211. (n.d.). PubChem.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). RSC Publishing.

- Target Information | Therapeutic Target Database. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-(Trifluoromethoxy)benzamide pharmacological profile

An In-depth Technical Guide to the Pharmacological Profile of the 4-(Trifluoromethoxy)benzamide Scaffold

A Foreword for the Research Professional

This document provides a comprehensive technical guide on the this compound moiety, a cornerstone scaffold in contemporary medicinal chemistry. Rather than focusing on the pharmacological profile of the parent compound, which primarily serves as a synthetic intermediate, this guide delves into the diverse pharmacological activities exhibited by its derivatives. We will explore how the unique physicochemical properties of the trifluoromethoxy group, coupled with the versatile chemistry of the benzamide structure, have enabled the development of novel therapeutic candidates across multiple disease areas. This guide is structured to provide not just data, but a causal understanding of why and how this scaffold is utilized in drug discovery, complete with actionable experimental protocols for its evaluation.

The this compound Scaffold: Physicochemical and Synthetic Profile

The this compound structure is characterized by a benzene ring substituted with a trifluoromethoxy group (-OCF₃) and a benzamide group (-C(=O)NH₂). The -OCF₃ group is a bioisostere of other functionalities, such as a methoxy or chloro group, but it imparts distinct and often advantageous properties.

Key Physicochemical Contributions of the Trifluoromethoxy Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance.

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 1.04). This property is crucial for modulating a compound's ability to cross biological membranes, including the blood-brain barrier, and can enhance binding to hydrophobic pockets in target proteins.

-

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the pKa of nearby ionizable groups and modulate the electronic environment of the aromatic ring, thereby affecting target engagement.

General Synthetic Strategies

The this compound core is typically synthesized from 4-(trifluoromethoxy)benzoic acid. A common synthetic route involves the amidation of the carboxylic acid with an amine. For instance, the synthesis of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, a key intermediate, is achieved by reacting 4-(trifluoromethoxy)benzoic acid with 2-aminoethanol in the presence of coupling agents like N,N-ethyl carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).[1]

From this core, a diverse array of derivatives can be generated through various chemical transformations. Key derivatization strategies include:

-

Nucleophilic Substitution: The amide nitrogen or other reactive sites on a derivatized core can undergo nucleophilic substitution to introduce new functional groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of substituents to the aromatic ring or other positions.[1]

Below is a generalized workflow for the synthesis and derivatization of the this compound scaffold.

Caption: Generalized workflow for the synthesis and derivatization of the this compound scaffold.

Pharmacological Applications of this compound Derivatives

The versatility of the this compound scaffold has been exploited to develop compounds with a broad spectrum of biological activities.

Antimicrobial and Anticancer Agents

Researchers have synthesized novel series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives.[1] These compounds were evaluated for their dual antimicrobial and cytotoxic effects.

-

Antimicrobial Activity: Several derivatives exhibited remarkable activity against pathogenic microorganisms. Specifically, compounds 12a and 13a from this series showed good antibacterial activity against Staphylococcus aureus and Escherichia coli.[1]

-

Anticancer Activity: The same compounds, 12a and 13a , were also screened for their anticancer activity against the A549 human lung cancer cell line.[1]

Another study focused on a related but more complex molecule, 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide, as a potential chemotherapeutic agent.[2] In a preclinical rat model of diethyl nitrosamine (DEN) and carbon tetrachloride (CCl₄)-induced hepatocellular carcinoma (HCC) and pancreatic cancer, this compound demonstrated significant therapeutic effects.[2] The proposed mechanism involves the mitigation of oxidative stress, as evidenced by a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels.[2] The compound also reduced levels of inflammatory markers such as TNF-α and interleukin-6 (IL-6).[2]

Table 1: Summary of Anticancer and Antimicrobial Activities of Selected Derivatives

| Compound Class | Target/Model | Key Findings | Reference |

| N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide | S. aureus, E. coli, A549 lung cancer cells | Derivatives 12a and 13a showed good antibacterial and anticancer activity. | [1] |

| 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide | Rat model of HCC and pancreatic cancer | Reduced oxidative stress (↓MDA, ↑GSH), decreased inflammatory markers (↓TNF-α, ↓IL-6), and showed improvement in liver and pancreatic tissues.[2] | [2] |

| N-(1,3,4-oxadiazol-2-yl)benzamides with trifluoromethoxy groups | Gram-positive bacteria (e.g., MRSA, VRE) | Potent inhibition of lipoteichoic acid (LTA) biosynthesis with MICs as low as 0.003 µg/mL.[3] | [3] |

Cholinesterase Inhibitors

While not directly involving the this compound scaffold, research on the closely related 4-(trifluoromethyl)benzohydrazide derivatives provides valuable insights into the potential of fluorinated benzamides in neuroscience. Hydrazones derived from this scaffold were identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range.[4] This suggests that the broader class of fluorinated benzamides, including those with a trifluoromethoxy group, represents a promising area for the discovery of novel treatments for neurodegenerative diseases like Alzheimer's disease.

Experimental Protocols for Pharmacological Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the pharmacological properties of novel chemical entities. Below is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in antimicrobial drug discovery.

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strain (e.g., S. aureus ATCC 29213).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (35°C ± 2°C).

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: a. Create a stock solution of the test compound in DMSO. b. Perform a serial two-fold dilution of the compound in CAMHB across the wells of the 96-well plate. Typically, 10-12 concentrations are tested. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. b. The final volume in each well will be 100 µL.

-

Controls: a. Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound). b. Sterility Control: A well containing only CAMHB (no bacteria, no compound). c. Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay, plus CAMHB and the bacterial inoculum.

-

Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye. b. Optionally, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to quantify growth inhibition.

Sources

- 1. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 2. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - NOVEL N-(1,3,4-OXADIAZOL-2-YL)BENZAMIDES AS ANTIMICROBIAL AGENTS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethoxy)benzamide role in medicinal chemistry

An In-Depth Technical Guide to the Role of 4-(Trifluoromethoxy)benzamide in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful toolkit to modulate physicochemical and pharmacological properties. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic signature and profound impact on molecular lipophilicity and metabolic stability. This technical guide provides an in-depth analysis of the this compound scaffold, a privileged structural motif in medicinal chemistry. We will explore its synthesis, physicochemical characteristics, and multifaceted roles as a pharmacophore in developing novel therapeutics. Through detailed case studies, this guide will illuminate its application in the design of potent enzyme inhibitors and receptor modulators, offering researchers and drug development professionals a comprehensive resource on this important chemical entity.

The Strategic Advantage of the Trifluoromethoxy Group

In drug discovery, the modification of molecular scaffolds with specific chemical groups is a key strategy to enhance biological activity and optimize pharmacokinetic profiles.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique combination of properties that distinguish it from other substituents, including its close relative, the trifluoromethyl (-CF3) group.[2][3]

The primary advantages of incorporating a trifluoromethoxy group include:

-

Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2] This high lipophilicity can significantly improve a drug candidate's ability to cross cellular membranes, enhancing oral bioavailability and tissue distribution.[3]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] This increased stability can extend the in vivo half-life of a drug, reducing the required dose and frequency of administration.

-